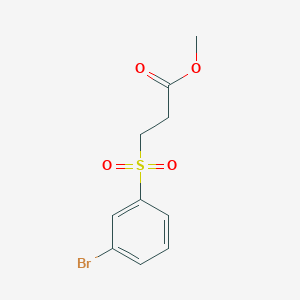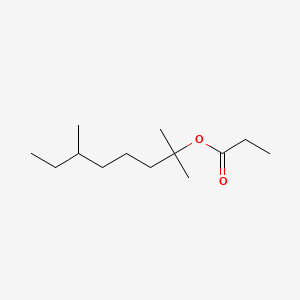
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is a complex organic compound with a cyclohexane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group. The cyclohexane ring is then functionalized to introduce the carboxylic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction allows for the replacement of one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyl and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The cyclohexane ring provides structural rigidity, which can enhance the compound’s stability and efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: This compound is used in similar synthetic applications but has a different structural framework.
Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound used in organic synthesis with distinct functional groups.
Fluorine compounds: These compounds share some reactivity patterns but differ significantly in their chemical structure and applications.
Uniqueness
(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyl and tert-butoxycarbonyl groups, along with the cyclohexane ring, provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C19H27NO4 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)17(21)22/h4-8,15-16H,9-13H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
BEYNEIXZNXIUPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)


![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)
![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)



![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)

![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)
